molecular formula C11H13NO3S2 B2447113 N-[(2,5-Dimethylfuran-3-YL)methyl]thiophene-2-sulfonamide CAS No. 1448075-83-9

N-[(2,5-Dimethylfuran-3-YL)methyl]thiophene-2-sulfonamide

Cat. No.: B2447113
CAS No.: 1448075-83-9
M. Wt: 271.35
InChI Key: UACHLFBHZQYAQH-UHFFFAOYSA-N
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Description

N-[(2,5-Dimethylfuran-3-YL)methyl]thiophene-2-sulfonamide is an organic compound that features a thiophene ring and a furan ring, both of which are heterocyclic structures. The presence of these rings makes the compound interesting for various chemical and biological applications. The sulfonamide group adds to its versatility, making it a potential candidate for pharmaceutical and industrial uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-Dimethylfuran-3-YL)methyl]thiophene-2-sulfonamide typically involves the reaction of 2,5-dimethylfuran with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-Dimethylfuran-3-YL)methyl]thiophene-2-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a variety of products.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitutions can occur on both the furan and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of carboxylic acids or aldehydes, while reduction of the sulfonamide group yields amines.

Scientific Research Applications

N-[(2,5-Dimethylfuran-3-YL)methyl]thiophene-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of N-[(2,5-Dimethylfuran-3-YL)methyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The furan and thiophene rings can participate in π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-sulfonamide: Lacks the furan ring, making it less versatile.

    2,5-Dimethylfuran: Does not contain the sulfonamide group, limiting its biological applications.

    N-(Furan-2-ylmethyl)thiophene-2-sulfonamide: Similar structure but with different substitution patterns, leading to different reactivity and applications.

Uniqueness

N-[(2,5-Dimethylfuran-3-YL)methyl]thiophene-2-sulfonamide is unique due to the combination of its furan and thiophene rings with a sulfonamide group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

N-[(2,5-dimethylfuran-3-yl)methyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S2/c1-8-6-10(9(2)15-8)7-12-17(13,14)11-4-3-5-16-11/h3-6,12H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UACHLFBHZQYAQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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